Methyl 3-benzamido-2-methylpropanoate
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Overview
Description
Methyl 3-benzamido-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamido group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzamido-2-methylpropanoate typically involves the esterification of 3-benzamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 3-benzamido-2-methylpropanoic acid.
Reduction: The major product is 3-benzamido-2-methylpropanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 3-benzamido-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-2-methylpropanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-benzamido-3-methylpropanoate
- Ethyl 3-benzamido-2-methylpropanoate
- Methyl 3-benzamido-2-ethylpropanoate
Uniqueness
Methyl 3-benzamido-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzamido group enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
115859-56-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-benzamido-2-methylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16-2)8-13-11(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI Key |
STNRNKXPULEOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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